molecular formula C8H15NO B2594707 (3R,6S)-3-ethyl-6-methylpiperidin-2-one CAS No. 1969287-45-3

(3R,6S)-3-ethyl-6-methylpiperidin-2-one

Cat. No. B2594707
CAS RN: 1969287-45-3
M. Wt: 141.214
InChI Key: RXTOBTRQQPIIFE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6S)-3-ethyl-6-methylpiperidin-2-one, also known as EMKP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EMKP is a piperidinone derivative that has been synthesized using various methods.

Mechanism Of Action

(3R,6S)-3-ethyl-6-methylpiperidin-2-one is believed to exert its pharmacological effects by modulating the activity of various receptors in the body, including the opioid and dopamine receptors. (3R,6S)-3-ethyl-6-methylpiperidin-2-one has been found to bind to these receptors and activate them, leading to the release of neurotransmitters that produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
(3R,6S)-3-ethyl-6-methylpiperidin-2-one has been found to produce various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. (3R,6S)-3-ethyl-6-methylpiperidin-2-one has also been found to improve cognitive function and memory in animal models.

Advantages And Limitations For Lab Experiments

(3R,6S)-3-ethyl-6-methylpiperidin-2-one has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost may limit its use in some experiments. Additionally, further research is needed to fully understand the safety and efficacy of (3R,6S)-3-ethyl-6-methylpiperidin-2-one in humans.

Future Directions

There are several future directions for the study of (3R,6S)-3-ethyl-6-methylpiperidin-2-one. One area of research is the development of novel drugs based on (3R,6S)-3-ethyl-6-methylpiperidin-2-one for the treatment of various diseases. Another area of research is the investigation of the potential side effects and safety of (3R,6S)-3-ethyl-6-methylpiperidin-2-one in humans. Additionally, further studies are needed to fully understand the mechanism of action of (3R,6S)-3-ethyl-6-methylpiperidin-2-one and its potential applications in scientific research.

Synthesis Methods

(3R,6S)-3-ethyl-6-methylpiperidin-2-one can be synthesized using various methods, including the condensation of 3-ethyl-4-methoxybenzaldehyde with cyclopentanone, followed by reduction with sodium borohydride. Another method involves the reaction of 3-ethyl-4-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride. These methods have been optimized to achieve high yields of (3R,6S)-3-ethyl-6-methylpiperidin-2-one.

Scientific Research Applications

(3R,6S)-3-ethyl-6-methylpiperidin-2-one has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. (3R,6S)-3-ethyl-6-methylpiperidin-2-one has been found to exhibit antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an analgesic and anti-inflammatory agent. (3R,6S)-3-ethyl-6-methylpiperidin-2-one has been used in the development of novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(3R,6S)-3-ethyl-6-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-7-5-4-6(2)9-8(7)10/h6-7H,3-5H2,1-2H3,(H,9,10)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTOBTRQQPIIFE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@@H](NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6S)-3-ethyl-6-methylpiperidin-2-one

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